molecular formula C14H16N2 B13853182 4,6-Di(cyclopenten-1-yl)pyrimidine

4,6-Di(cyclopenten-1-yl)pyrimidine

Cat. No.: B13853182
M. Wt: 212.29 g/mol
InChI Key: IPNTXDNBFAPDLP-UHFFFAOYSA-N
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Description

4,6-Di(cyclopenten-1-yl)pyrimidine is a chemical compound built on a pyrimidine heterocyclic core, which is a fundamental structure in nature and medicinal chemistry. The pyrimidine ring is a key building block of nucleic acids and is present in many synthetic compounds with significant biological activities . This particular derivative features cyclopenten-1-yl substituents at the 4 and 6 positions. Such substitutions on the pyrimidine ring are a common strategy in drug discovery to modulate the compound's properties and biological activity. Pyrimidine derivatives are extensively researched for their wide spectrum of pharmacological applications. They are recognized for their potential as antimicrobial agents, showing activity against various bacterial and fungal strains . Furthermore, structurally similar diaryl-substituted pyrimidine compounds are being investigated for their potential in oncology, with some analogs showing high binding affinity to specific cancer-related enzyme targets . The cyclopentenyl moiety is a feature found in bioactive molecules; for instance, cyclopentenyl groups have been incorporated into pyrimidinedione compounds that demonstrate potent inhibitory activity against viruses like HIV-1 . The specific stereochemistry of substituents on related carbocyclic frameworks can be crucial for their biological activity, though the racemic mixtures of some research compounds have also shown potent effects . This compound is supplied for research purposes to facilitate the exploration of its potential applications and mechanism of action in these and other areas. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

4,6-di(cyclopenten-1-yl)pyrimidine

InChI

InChI=1S/C14H16N2/c1-2-6-11(5-1)13-9-14(16-10-15-13)12-7-3-4-8-12/h5,7,9-10H,1-4,6,8H2

InChI Key

IPNTXDNBFAPDLP-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C2=CC(=NC=N2)C3=CCCC3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of cyclopentenyl-substituted pyrimidines typically involves:

  • Formation of the pyrimidine core.
  • Introduction of cyclopentenyl substituents via coupling or cycloaddition reactions.
  • Use of ring transformations and palladium-catalyzed cross-coupling to install cyclopentenyl moieties.

The pyrimidine ring, a six-membered diazine, provides azadiene functionality that can undergo inverse electron demand Diels-Alder reactions, enabling cycloalkenopyridine and related ring systems to be formed or functionalized.

Synthesis via Ring Transformations and Cycloadditions

One prominent approach involves the use of diazines such as pyrimidines in [4+2] inverse electron demand Diels-Alder cycloadditions with cyclopentene derivatives. This method forms cycloadducts which, upon retro-Diels-Alder reaction, yield cycloalkenopyridines bearing cyclopentenyl substituents.

For example, heating 5-substituted 2-(pent-4-yn-1-yl)pyrimidines at elevated temperatures (around 210 °C) induces ring transformations that generate cyclopentenyl-substituted pyrimidine derivatives.

Step Reaction Type Conditions Outcome
1 Inverse electron demand Diels-Alder cycloaddition Room temperature to 210 °C Formation of cycloadducts
2 Retro-Diels-Alder reaction Heating Cycloalkenopyridine derivatives with cyclopentenyl groups

This approach leverages the inherent reactivity of the pyrimidine ring and the cyclopentene moiety to construct the desired bicyclic framework efficiently.

Palladium-Catalyzed Coupling of Epoxycyclopentene with Pyrimidines

Another sophisticated method involves palladium-catalyzed coupling reactions between epoxycyclopentene and pyrimidine nucleobases to install cyclopentenyl substituents at specific positions on the pyrimidine ring.

A representative synthesis reported includes:

  • Reaction of epoxycyclopentene with thymine (a pyrimidine nucleobase) in the presence of tetrakis(triphenylphosphine)palladium(0) catalyst in anhydrous dimethylformamide (DMF) at room temperature for 18 hours.
  • The product is 1-(4′-hydroxy-2′-cyclopenten-1′-yl)-thymine, which can be further functionalized.

This method provides good regio- and stereochemical control and yields cyclopentenyl-substituted pyrimidines in moderate yields (e.g., 36%).

Reagents Catalyst Solvent Temperature Time Yield
Epoxycyclopentene + Thymine Pd(PPh3)4 Anhydrous DMF Room temperature 18 h 36%

Subsequent steps include hydrogenation, protection/deprotection, and radical bromination to prepare key intermediates for further coupling reactions.

Functionalization via Radical Bromination and Click Chemistry

Following the installation of the cyclopentenyl group, further functionalization is achieved by:

  • Free radical bromination of the cyclopentenyl-substituted pyrimidine intermediate to introduce bromomethyl groups.
  • Azidation of the bromomethyl intermediate to form azidomethyl derivatives.
  • Copper(I)-catalyzed 1,3-dipolar cycloaddition ("click chemistry") with terminal alkynes to yield 1,2,3-triazolylmethyl-substituted pyrimidines.

These reactions proceed under mild conditions (room temperature, biphasic solvent systems) and provide high yields (84–92%) of the desired functionalized derivatives without altering the stereochemistry of the chiral centers.

Step Reagents Conditions Yield Notes
Radical bromination NBS or similar Standard radical conditions High Introduces bromomethyl group
Azidation Sodium azide Mild conditions High Converts bromide to azide
Click reaction Terminal alkyne, CuSO4, sodium ascorbate Room temperature, DCM/H2O biphasic 84–92% Forms triazole ring

Summary Table of Key Preparation Steps

Methodology Key Reagents Reaction Type Conditions Yield Range Reference
Inverse electron demand Diels-Alder cycloaddition 5-substituted pyrimidines + cyclopentene derivatives Cycloaddition + retro-Diels-Alder 210 °C heating Moderate
Pd-catalyzed coupling Epoxycyclopentene + thymine Cross-coupling Room temp, Pd(PPh3)4, DMF ~36%
Radical bromination Brominating agent (e.g., NBS) Radical substitution Standard radical conditions High
Azidation Sodium azide Nucleophilic substitution Mild High
Click chemistry Terminal alkynes, CuSO4, sodium ascorbate 1,3-dipolar cycloaddition Room temp, biphasic 84–92%

Analysis of Preparation Methods

  • Efficiency : The palladium-catalyzed coupling method offers regioselective installation of cyclopentenyl groups but moderate yields (~36%). The subsequent radical bromination and click chemistry steps are high yielding and versatile for functionalization.

  • Selectivity : The synthetic routes maintain stereochemical integrity of chiral centers, which is critical for biological activity studies.

  • Scalability : The use of mild conditions in the click chemistry step and the robustness of the palladium-catalyzed coupling suggest potential for scale-up.

  • Versatility : The modular approach allows for introduction of diverse substituents on the pyrimidine ring, enabling the synthesis of a wide range of derivatives.

Chemical Reactions Analysis

Types of Reactions: 4,6-Di(cyclopenten-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

4,6-Di(cyclopenten-1-yl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-Di(cyclopenten-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Pyrazolyl substituents (as in 4,6-bis(1H-pyrazol-1-yl)pyrimidine) enhance cytoprotective effects, as demonstrated by its inhibition of HCl-ethanol-induced gastric ulcers in rats (ED₅₀: 12 mg/kg). Sulfonamide groups (e.g., sulfamethazine) confer antibacterial properties, likely due to competitive inhibition of dihydropteroate synthase.

Material Science Applications :

  • Imidazolyl substituents (e.g., 4,6-di(1H-imidazol-1-yl)-pyrimidine) enable the synthesis of luminescent coordination polymers with terephthalate ligands, useful in optoelectronic devices.
  • Carboxyphenyl groups (e.g., 4,6-di(4-carboxyphenyl)pyrimidine) provide coordination sites for metal ions, suggesting utility in porous materials or catalysts.

The electron-rich cyclopentenyl rings could enhance π-π stacking interactions, a property exploited in materials science for analogous compounds.

Q & A

Q. What are the validated synthetic routes for 4,6-Di(cyclopenten-1-yl)pyrimidine, and how can reaction conditions be optimized?

Synthetic pathways often involve cyclocondensation or cross-coupling reactions. For example, pyrimidine derivatives with cyclopentenyl groups are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, where reaction parameters (e.g., temperature, catalyst loading, solvent polarity) significantly influence yield . Optimization may require Design of Experiments (DoE) approaches to evaluate interactions between variables. Characterization via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural fidelity .

Q. How can researchers distinguish this compound from structurally similar pyrimidine derivatives?

Advanced analytical techniques are essential:

  • Chromatography : HPLC or UPLC with a C18 column and gradient elution can separate isomers.
  • Spectroscopy : IR spectroscopy identifies cyclopentenyl C-H stretching (~3000 cm1^{-1}), while 19^{19}F NMR (if applicable) differentiates fluorinated analogs .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in catalytic systems?

The cyclopentenyl groups may act as π-donors, stabilizing transition states in metal-catalyzed reactions. For example, in palladium-catalyzed cross-couplings, steric hindrance from the cyclopentenyl moieties could slow transmetallation, requiring ligand tuning (e.g., bulky phosphines) . Computational studies (DFT) can map electronic effects and predict regioselectivity in further functionalization .

Q. How do structural modifications of this compound impact its bioactivity in kinase inhibition assays?

Comparative studies with analogs (e.g., 4,6-dimethylpyrimidine derivatives) reveal that cyclopentenyl groups enhance lipophilicity, improving membrane permeability. In EGFR/HER2 kinase assays, substituent positioning (e.g., para vs. meta) on the pyrimidine ring correlates with IC50_{50} values. Dose-response curves and molecular docking simulations help validate binding modes .

Q. How can contradictory data on the compound’s stability under oxidative conditions be resolved?

Conflicting reports may arise from solvent or impurity effects. Accelerated stability testing under controlled conditions (e.g., 40°C/75% RH) with HPLC monitoring identifies degradation products. For example, cyclopentenyl ring oxidation to carbonyl derivatives can be mitigated via antioxidant additives (e.g., BHT) .

Methodological and Analytical Considerations

Q. What strategies are recommended for scaling up this compound synthesis without compromising purity?

  • Process Chemistry : Transition from batch to flow chemistry reduces exothermic risks and improves mixing efficiency.
  • Purification : Use of simulated moving bed (SMB) chromatography enhances yield and purity in large-scale runs .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How should researchers design assays to evaluate the compound’s adsorption on indoor surfaces (e.g., for environmental chemistry studies)?

Microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) quantifies adsorption kinetics on materials like cellulose or gypsum. Controlled humidity chambers replicate indoor environments, while Langmuir isotherm models describe surface coverage .

Data Interpretation and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-dependent biological activity data?

  • Nonlinear Regression : Fit IC50_{50}/EC50_{50} values using four-parameter logistic models (e.g., Hill equation).
  • Error Analysis : Bootstrap resampling quantifies confidence intervals in triplicate assays .
  • Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., OECD guidelines) to address variability .

Q. How can researchers address discrepancies in reported spectral data (e.g., NMR shifts)?

Cross-validate with certified reference standards and control for solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3). Public databases like PubChem or Reaxys provide benchmark spectra for comparison .

Emerging Research Directions

Q. What role could this compound play in developing covalent inhibitors?

The cyclopentenyl group’s α,β-unsaturated bonds may enable Michael addition with cysteine residues in target proteins. Kinetic studies (e.g., jump dilution assays) and MS-based proteomics can validate covalent binding .

Q. Can machine learning models predict novel applications for this compound?

Yes. Train models on datasets linking pyrimidine structures to bioactivity (e.g., ChEMBL). Feature importance analysis may highlight under-explored properties, such as photostability or redox activity .

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